molecular formula C12H16ClNO2 B2396981 Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride CAS No. 2445785-44-2

Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride

Cat. No. B2396981
CAS RN: 2445785-44-2
M. Wt: 241.72
InChI Key: AGYZMDIKGWYOAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride” is a chemical compound with the molecular formula C12H16ClNO2. It is available for purchase from various chemical suppliers .

Scientific Research Applications

Cyclopropyl Compounds as Building Blocks

Cyclopropyl groups are versatile in organic synthesis, offering unique reactivity due to their ring strain and ability to participate in various chemical transformations. Compounds with cyclopropyl groups, similar to "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride," are explored for their potential in creating complex molecular structures.

  • Synthesis of Tetrahydrothiazine Derivatives :

    • Methyl (styrylsulfonyl)acetate has been utilized as a precursor for synthesizing tetrahydro-1,4-thiazine derivatives, indicating the potential of methyl acetate derivatives in synthesizing heterocyclic compounds with applications in medicinal chemistry and material science (Takahashi & Yuda, 1996).
  • Electrochemical Transformations :

    • The electrolysis of cyclopropanecarboxylic acid derivatives in hydroxylic solvents has been studied, showcasing the electrochemical pathways to obtain valuable chemical intermediates, which could be relevant for the transformation of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" derivatives (Takeda, Wada, & Murakami, 1971).
  • Deamination Studies :

    • The deamination of cyclopropylamine hydrochlorides, including those with phenyl substitutions, has been explored to understand the reaction mechanisms and product distribution, which can inform on the stability and reactivity of "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" in synthetic applications (Wiberg & Österle, 1999).
  • Polar Cycloadditions :

    • A study on the polar cycloaddition reactions of α-thiocarbocations with 1,3-dienes to synthesize vinylcyclopropanes demonstrates the synthetic utility of cyclopropyl derivatives in constructing complex molecular frameworks, which may be extended to the synthesis pathways involving "Methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate hydrochloride" (Ishibashi et al., 1986).

properties

IUPAC Name

methyl 2-[4-(1-aminocyclopropyl)phenyl]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-11(14)8-9-2-4-10(5-3-9)12(13)6-7-12;/h2-5H,6-8,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYZMDIKGWYOAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)C2(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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